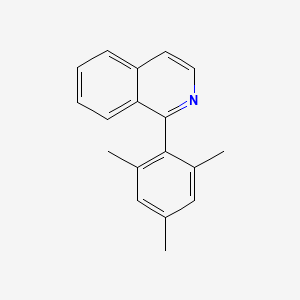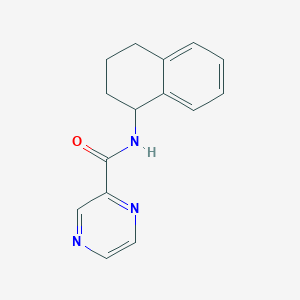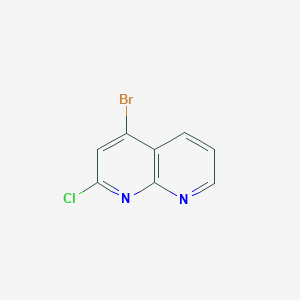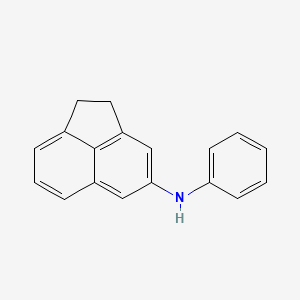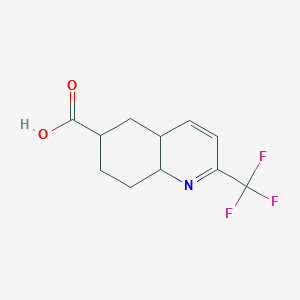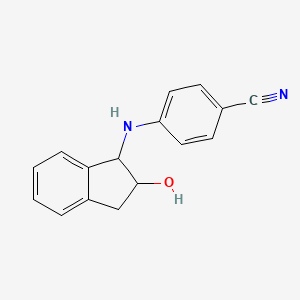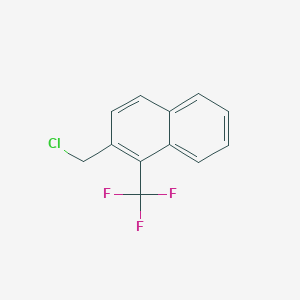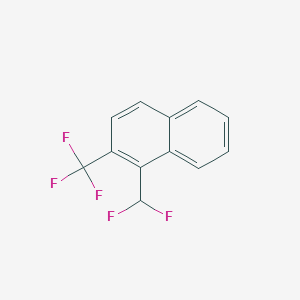
1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene typically involves radical difluoromethylation and trifluoromethylation reactions. These reactions are often carried out using difluoromethyl and trifluoromethyl radical precursors under specific conditions to ensure high efficiency and selectivity .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and scalability. The use of photochemical reactions and metal-free catalysts can also be employed to achieve the desired product with minimal environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a wide range of functionalized naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique fluorinated structure makes it a valuable probe in biological studies, particularly in the investigation of enzyme-substrate interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored, especially in the development of drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of advanced materials with enhanced properties, such as increased thermal stability and resistance to chemical degradation
Wirkmechanismus
The mechanism by which 1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
- 1-(Difluoromethyl)naphthalene
- 2-(Trifluoromethyl)naphthalene
- 1-(Trifluoromethyl)-2-(difluoromethyl)naphthalene
Comparison: Compared to its analogs, 1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene exhibits unique properties due to the combined presence of both difluoromethyl and trifluoromethyl groups. This dual substitution enhances its chemical stability, lipophilicity, and ability to participate in diverse chemical reactions. These attributes make it a more versatile and valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H7F5 |
|---|---|
Molekulargewicht |
246.18 g/mol |
IUPAC-Name |
1-(difluoromethyl)-2-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H7F5/c13-11(14)10-8-4-2-1-3-7(8)5-6-9(10)12(15,16)17/h1-6,11H |
InChI-Schlüssel |
DFWGITYQQPZCSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


